molecular formula C41H46N14O4 B12415892 STING agonist-8

STING agonist-8

Cat. No.: B12415892
M. Wt: 798.9 g/mol
InChI Key: HXLLQIDDTRZWGW-BQYQJAHWSA-N
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Description

STING agonist-8 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines that help in immune defense. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. These CDNs are synthesized through a series of chemical reactions, including phosphorylation, cyclization, and purification steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Chemical Reactions Analysis

Types of Reactions

STING agonist-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and by-products, which are typically removed during the purification process to yield the final active compound .

Mechanism of Action

STING agonist-8 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs). These kinases then activate transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines .

Properties

Molecular Formula

C41H46N14O4

Molecular Weight

798.9 g/mol

IUPAC Name

8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide

InChI

InChI=1S/C41H46N14O4/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58)/b8-7+

InChI Key

HXLLQIDDTRZWGW-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C

Origin of Product

United States

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